![molecular formula C13H19BrN2O B3136338 2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol CAS No. 415721-00-5](/img/structure/B3136338.png)
2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol
Overview
Description
“2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol” is a chemical compound that has been researched for its potential implications in various fields of science and industry. It is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . The title compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in the very simple and efficient procedure described previously .Molecular Structure Analysis
The molecular structure of “2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol” is confirmed by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol” include a reaction with 2-hydroxyethylpiperazine in a mole ratio of 1:1.10 under 115 ℃ for 4 h .Scientific Research Applications
Organic Synthesis
This compound is used as an intermediate in the synthesis of several novel organic compounds . It can be used to produce amides, sulphonamides, azetidinones, and imidazolinones .
Pharmacokinetic Modulation
The piperazine moiety in this compound can positively modulate the pharmacokinetic properties of a drug substance . This makes it a valuable component in the development of new pharmaceuticals .
Therapeutic Applications
The compound and its derivatives have been applied in a number of different therapeutic areas. These include antitumor, antifungal, antidepressant, and antiviral treatments .
Neurological Disorders
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . This makes it a promising area of research for neurodegenerative disorders .
Antibacterial Activity
Some derivatives of this compound have shown promising antibacterial activity . However, the antibacterial efficacy can vary depending on the specific derivative and the bacterial strain .
Antimicrobial Activity
A specific derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has been synthesized and exhibits antimicrobial activity . This suggests potential applications in combating microbial infections .
Psychoactive Substances
Piperazine derivatives are also used as psychoactive substances, sometimes used illegally for recreational purposes . This highlights the need for careful regulation and monitoring of these compounds .
Antibiotic Drugs
The piperazine ring is a component in known antibiotic drugs like Ciprofloxacin and Ofloxacin . This further emphasizes its importance in the field of medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of receptors, including α1-adrenergic receptors .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . They can interact with various receptors and exert their effects through these interactions .
Biochemical Pathways
Piperazine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antitumor, antifungal, antidepressant, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
properties
IUPAC Name |
2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-13-4-2-1-3-12(13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEMZYNLJOTXSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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